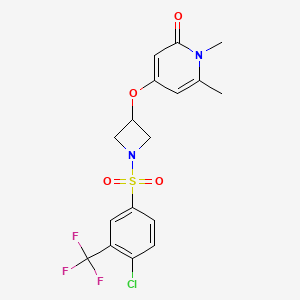

4-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Descripción

The compound 4-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a pyridin-2(1H)-one derivative featuring a sulfonylazetidine moiety linked via an ether bond to the 4-position of the pyridinone core. Key structural attributes include:

- 1,6-Dimethyl groups on the pyridinone ring, which may enhance metabolic stability.

- A strained azetidine ring, which could influence conformational rigidity and bioavailability.

While specific pharmacological data for this compound are unavailable in the provided evidence, its structural motifs (e.g., sulfonamide, trifluoromethyl) are common in bioactive molecules targeting enzymes or receptors .

Propiedades

IUPAC Name |

4-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N2O4S/c1-10-5-11(6-16(24)22(10)2)27-12-8-23(9-12)28(25,26)13-3-4-15(18)14(7-13)17(19,20)21/h3-7,12H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNCVRXOUYMKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

: Yang, M.-X., Chen, L.-J., Ye, Y.-Z., Lin, X.-Y., & Lin, S. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions, 50(14), 4877–4885. Link

: Rh(iii)-catalyzed, hydrazine-directed C–H functionalization with 1-alkynylcyclobutanols was realized through a hydrazine-directed C–H functionalization pathway. This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions. Link

: (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine is mainly used in organic synthesis and chemical pharmaceutical research and development processes. Link

Actividad Biológica

The compound 4-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and analgesic effects. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C19H18ClF3N2O3S

- Molecular Weight : 446.87 g/mol

- IUPAC Name : 4-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| LogP | 4.85 |

Research indicates that compounds similar to 4-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one exhibit significant interactions with various biological pathways:

- c-KIT Kinase Inhibition : This compound has been identified as a potent inhibitor of c-KIT kinase, which is crucial in several cancers, including gastrointestinal stromal tumors (GISTs). It demonstrates efficacy against both wild-type and drug-resistant mutant forms of c-KIT, highlighting its potential as a therapeutic agent in oncology .

- Analgesic Effects : Related compounds have shown analgesic properties by interacting with pain receptors and pathways. They may modulate peripheral and central pain mechanisms independent of opioids .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests:

- Good Bioavailability : Exhibiting favorable absorption and distribution characteristics across different species.

- In Vivo Efficacy : Demonstrated antitumor efficacy in animal models, particularly those resistant to conventional therapies .

Study on c-KIT Inhibition

A pivotal study evaluated the effects of a structurally related compound on c-KIT activity. The findings revealed:

- Potency : Single-digit nanomolar potency against c-KIT wt and various mutants.

- In Vivo Efficacy : Significant tumor reduction in mouse models harboring c-KIT mutations resistant to imatinib .

Analgesic Activity Assessment

In a separate investigation, the analgesic properties of related sulfonamide derivatives were assessed:

- Mechanism : These compounds were found to depress pain signals through non-opioid pathways.

- Clinical Relevance : Potential applications in managing chronic pain conditions without the side effects associated with opioid use .

Comparison with Similar Compounds

The biological activity of 4-((1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can be compared with other sulfonamide derivatives:

| Compound Name | Target Activity | Potency | Notes |

|---|---|---|---|

| Compound A | c-KIT Inhibitor | Single-digit nM | Effective against mutants |

| Compound B | Analgesic | Moderate | Opioid-independent pathway |

| Compound C | Antitumor | High | Broad spectrum efficacy |

Comparación Con Compuestos Similares

Key Observations :

- The target’s sulfonylazetidine-oxy group introduces greater steric bulk and complexity compared to analogs like 4p and 6, which may reduce synthetic yields (e.g., 19–23% for simpler analogs) .

Physicochemical and Pharmacological Properties

Electronic Effects:

- The chloro-trifluoromethylphenyl group in the target compound enhances electron-withdrawing effects, likely increasing electrophilicity compared to heptafluoropropyl (4p) or trifluoromethyl (6) substituents .

Toxicity and Pharmacokinetics

- Compound 4p showed moderate toxicity in Sprague–Dawley rats, while 6 exhibited favorable safety profiles . The target’s sulfonamide moiety may introduce hepatotoxicity risks, common in sulfonamide-containing drugs.

- The azetidine ring could enhance metabolic stability compared to dihydropyridinones (e.g., Apixaban impurity), which are prone to oxidation .

Q & A

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

- Methodology :

- Process optimization : Use flow chemistry for sulfonylation steps to enhance heat transfer and reduce side reactions .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.